1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane
Description
The compound “1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane” is a structurally complex molecule featuring a benzofuran core substituted with a methyl group at position 3 and a sulfonyl-linked azepane moiety at position 5. The 1,2,4-oxadiazol-5-yl group at position 2 of the benzofuran is further substituted with a 2-chlorophenyl ring.
Properties
IUPAC Name |
5-[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S/c1-15-18-14-16(32(28,29)27-12-6-2-3-7-13-27)10-11-20(18)30-21(15)23-25-22(26-31-23)17-8-4-5-9-19(17)24/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKBJABXJRPUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane typically involves several steps, including the formation of the oxadiazole ring, the benzofuran system, and the final sulfonyl azepane structure. A common synthetic route is:
Formation of the Oxadiazole Ring: : Reacting 2-chlorobenzoic acid with hydrazine hydrate to form 2-chlorobenzohydrazide, which is then cyclized with acetic anhydride to yield 3-(2-chlorophenyl)-1,2,4-oxadiazole.
Synthesis of Benzofuran Moiety: : Coupling the oxadiazole with 2-hydroxy-3-methylbenzaldehyde under basic conditions to obtain the intermediate benzofuran derivative.
Final Assembly: : The intermediate is then reacted with azepane and a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl group and form the final compound.
Industrial Production Methods
Industrial production methods might involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Scale-up processes would also include continuous flow synthesis and automated purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane can undergo various types of chemical reactions due to its functional groups:
Oxidation: : The benzofuran moiety can be oxidized to form quinone-like structures.
Reduction: : The oxadiazole ring and sulfonyl group can be reduced under specific conditions.
Substitution: : The chlorine atom in the phenyl ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: : Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation Products: : Quinones derived from the benzofuran moiety.
Reduction Products: : Reduced oxadiazole and sulfonamide derivatives.
Substitution Products: : Phenyl derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane has a wide array of applications across various scientific disciplines:
Chemistry
As a Synthetic Intermediate: : The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: : Its unique structure may catalyze specific organic reactions.
Biology
Biochemical Probes: : Used to study enzyme interactions due to its sulfonyl group, which mimics natural substrates.
Fluorescent Labels: : The benzofuran moiety can act as a fluorescent marker in biochemical assays.
Medicine
Pharmaceutical Research:
Diagnostic Agents: : Used in the development of imaging agents due to its unique fluorescent properties.
Industry
Materials Science: : Utilized in the synthesis of polymers and materials with specific electronic or optical properties.
Agricultural Chemicals: : Potential use as a precursor in the synthesis of agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane exerts its effects can be complex, involving interactions with multiple molecular targets:
Enzyme Inhibition: : The sulfonyl group may inhibit enzymes by mimicking their natural substrates, leading to competitive inhibition.
Signal Transduction Pathways: : The compound may interfere with cellular signal transduction pathways by binding to specific receptors or proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs listed in , 1-{3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonyl}azepane (ID: F987-0268) and 1-{3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonyl}azepane (ID: F987-0269), provide a basis for comparison. Key differences include:
Substituent Position and Electronic Effects
- Target Compound : Features a 2-chlorophenyl substituent on the oxadiazole ring. The electron-withdrawing chlorine atom may enhance electrophilic interactions and influence solubility or metabolic stability.
- F987-0268 : Contains a 3-methylphenyl group. The meta-methyl substituent introduces steric bulk without significant electronic perturbation.
- F987-0269 : Substituted with a 4-methylphenyl group. The para-methyl group may improve lipophilicity and membrane permeability compared to the meta isomer .
Molecular Weight and Availability
- Target Compound : Estimated molecular formula C₂₃H₂₂ClN₃O₄S (calculated molecular weight ≈ 472.0 g/mol), assuming replacement of the methyl group in F987-0268/F987-0269 with chlorine.
- F987-0268/F987-0269 : Both share the formula C₂₄H₂₅N₃O₄S (451.54 g/mol). Availability is 26 mg and 10 mg, respectively, indicating their use in preliminary screening .
Data Table: Structural and Availability Comparison
| Compound Name | ID | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position/Group) | Availability |
|---|---|---|---|---|---|
| 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane | N/A | C₂₃H₂₂ClN₃O₄S | ~472.0* | 2-Chlorophenyl | Not reported |
| 1-{3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonyl}azepane | F987-0268 | C₂₄H₂₅N₃O₄S | 451.54 | 3-Methylphenyl | 26 mg |
| 1-{3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonyl}azepane | F987-0269 | C₂₄H₂₅N₃O₄S | 451.54 | 4-Methylphenyl | 10 mg |
*Estimated based on structural analogy.
Research Findings and Limitations
No explicit pharmacological or biochemical data are provided in the evidence for the target compound or its analogs. However, the following inferences can be made:
Biological Activity
The compound 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of cancer research and antimicrobial properties. The following sections summarize key findings from various studies.
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of this compound on different cancer cell lines. Notably, it has shown significant activity against K562 cells (human leukemia cells).
Key Findings:
- Compound Efficacy: Compound 6 exhibited a 13% reduction in cell viability after 72 hours of exposure, while compound 8 showed no significant effect compared to untreated controls. This suggests that structural variations in the benzene ring influence biological activity .
- Apoptosis Induction: Both compounds were found to increase reactive oxygen species (ROS) levels in K562 cells, indicating a potential mechanism for inducing apoptosis. The Annexin V-FITC assay confirmed early apoptosis markers .
| Compound | Cell Line | Viability Reduction (%) | Apoptosis Induction |
|---|---|---|---|
| Compound 6 | K562 | 13 | Yes |
| Compound 8 | K562 | 0 | No |
The mechanism by which this compound induces apoptosis appears to involve mitochondrial pathways and caspase activation. Flow cytometry analysis revealed that:
- After 48 hours of exposure, compound 6 significantly increased caspase 3 and 7 activities by 231%, while compound 8 only raised these activities by 13% .
Case Studies
A notable study conducted by researchers focused on screening drug libraries for anticancer properties identified this compound as a promising candidate due to its selective cytotoxicity against cancer cells while sparing normal cells. The study utilized multicellular spheroids to better mimic in vivo conditions .
Study Details:
- Objective: To identify novel anticancer compounds.
- Methodology: High-throughput screening of a diverse drug library.
- Results: The compound demonstrated significant cytotoxic effects against various cancer cell lines, supporting further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
